(6-溴-3,4-二氢-2H-1,4-苯并恶嗪-2-基)甲醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

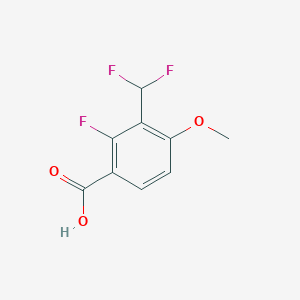

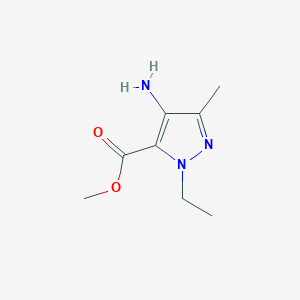

The compound "(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride" is a derivative of the 1,4-benzoxazin-2-yl)methanol family, which is a class of organic compounds known for their diverse chemical and biological properties. These compounds are characterized by a benzoxazine core, a heterocyclic structure that contains both oxygen and nitrogen atoms within a fused benzene ring system. The presence of a bromine atom and a methanol group in the compound suggests potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of related (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives has been reported to be efficiently carried out in a metal catalyst-free and one-pot manner. According to the study , these derivatives can be synthesized by reacting 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature. This method is notable for its high regioselectivity and good substrate scope, allowing for the production of both N-substituted and N-unsubstituted products. Although the specific compound is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis by incorporating a bromine source and appropriate protective groups.

Molecular Structure Analysis

The molecular structure of benzoxazin derivatives is characterized by a 3,4-dihydro-2H-1,4-benzoxazin ring. This structure is likely to influence the chemical reactivity and physical properties of the compound. The presence of the bromine atom at the 6-position could be pivotal for further functionalization through nucleophilic substitution reactions. The methanol group may also play a role in the solubility and potential for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of benzoxazin derivatives can be quite diverse. For instance, the etherification of benzyl alcohols to produce methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol is a chemoselective process . This suggests that the methanol group in the compound of interest could potentially undergo similar etherification reactions under the right conditions. Additionally, the bromine atom in the compound could participate in various substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride" are not detailed in the provided papers, we can infer some general characteristics based on the structure and known properties of similar compounds. The benzoxazin ring system is likely to confer a degree of rigidity to the molecule, affecting its conformational stability. The bromine atom could increase the molecular weight and influence the compound's boiling and melting points. The hydroxyl group may contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds.

科学研究应用

合成和生物学研究

- 三唑类/噻二唑类苯并恶嗪的合成:通过环化和缩合等反应合成的化合物,对革兰氏阳性菌和革兰氏阴性菌表现出抗菌活性 (Dabholkar & Gavande, 2012)。

光聚合和聚合应用

- 甲基丙烯酰基官能化苯并恶嗪:开发用于光聚合和热活化聚合,这些新型苯并恶嗪在材料科学中具有潜在应用 (Jin, Agag, Yagcı, & Ishida, 2011)。

神经保护活性

- 神经保护性 8-烷基氨基-1,4-苯并恶嗪:在脑损伤模型中表现出显着的神经保护作用,这些化合物在神经学研究中显示出前景 (Largeron 等人,2001 年)。

燃料电池技术

- 含磺酸的聚苯并恶嗪:专为直接甲醇燃料电池设计,这些材料表现出高质子电导率和低甲醇渗透性,表明它们在能量转换设备中的效用 (姚等人,2014 年)。

绿色合成应用

- 苯并恶嗪衍生物的无催化剂合成:展示了一种合成苯并恶嗪衍生物的无金属催化剂方法,这项研究有助于环境友好的化学合成 (辛格等人,2015 年)。

化学合成

- 天然产物的全合成:重点介绍从苯并恶嗪衍生物开始合成具有生物活性的天然产物,这项研究为有机合成和药物发现领域做出了贡献 (Akbaba 等人,2010 年)。

结构分析和潜在试剂

- 苯并恶嗪稠合三唑作为利尿剂:分析了这些化合物的晶体结构,有助于开发潜在的利尿剂 (Ravikumar 等人,2012 年)。

安全和危害

The compound has several hazard statements associated with it: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9;/h1-3,7,11-12H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTZTWKNZWGNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=C(C=C2)Br)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)

![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)